

2-chloro-N,N-dimethylpyrimidin-5-amine solubility data

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Compound of Interest

Compound Name: 2-chloro-N,N-dimethylpyrimidin-5-amine

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An In-Depth Technical Guide to the Solubility Assessment of **2-chloro-N,N-dimethylpyrimidin-5-amine** for Drug Discovery Professionals

Abstract

The aqueous solubility of a compound is a critical determinant of its potential as a drug candidate, influencing everything from in vitro assay reliability to in vivo bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of **2-chloro-N,N-dimethylpyrimidin-5-amine**. While specific pre-existing solubility data for this compound is not readily available in public literature, this document outlines the industry-standard methodologies to empower researchers to generate this crucial data in their own laboratories. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, ensuring the generation of robust and reliable data to inform critical decisions in the drug discovery pipeline.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most fundamental physicochemical properties that dictates the success of this journey is aqueous solubility.^[1] Poor solubility can lead to a

cascade of complications, including unreliable results in biological assays, difficulties in formulation for in vivo studies, and ultimately, poor oral bioavailability.[2][3][4] Therefore, an early and accurate assessment of a compound's solubility is not merely a routine measurement but a critical step in risk mitigation and resource optimization.

2-chloro-N,N-dimethylpyrimidin-5-amine is a heterocyclic compound with structural motifs that are of interest in medicinal chemistry. Understanding its solubility is paramount before committing significant resources to its further development. This guide will provide the necessary protocols to determine this key parameter.

Understanding Solubility: Kinetic vs. Thermodynamic

Before delving into experimental protocols, it is crucial to distinguish between the two primary types of solubility measurements used in drug discovery: kinetic and thermodynamic solubility.[2][5][6]

- **Kinetic Solubility:** This is a high-throughput screening method often employed in the early stages of drug discovery.[2][3][5] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO) into an aqueous buffer.[2][3][5][7] Kinetic solubility is influenced by the rate of dissolution versus the rate of precipitation and can be affected by factors such as the initial concentration in DMSO and the incubation time.[5] While not a true equilibrium measurement, it provides a rapid assessment of a compound's propensity to precipitate under assay conditions.
- **Thermodynamic Solubility:** This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the dissolved and undissolved solid phases are in equilibrium.[4][6][8][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[6][10] This measurement is more time-consuming but provides a more accurate and fundamental understanding of the compound's intrinsic solubility.[8]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of **2-chloro-N,N-dimethylpyrimidin-5-amine**.

Kinetic Solubility Assay

This protocol is designed for a high-throughput assessment and utilizes a 96-well plate format.

Materials and Equipment:

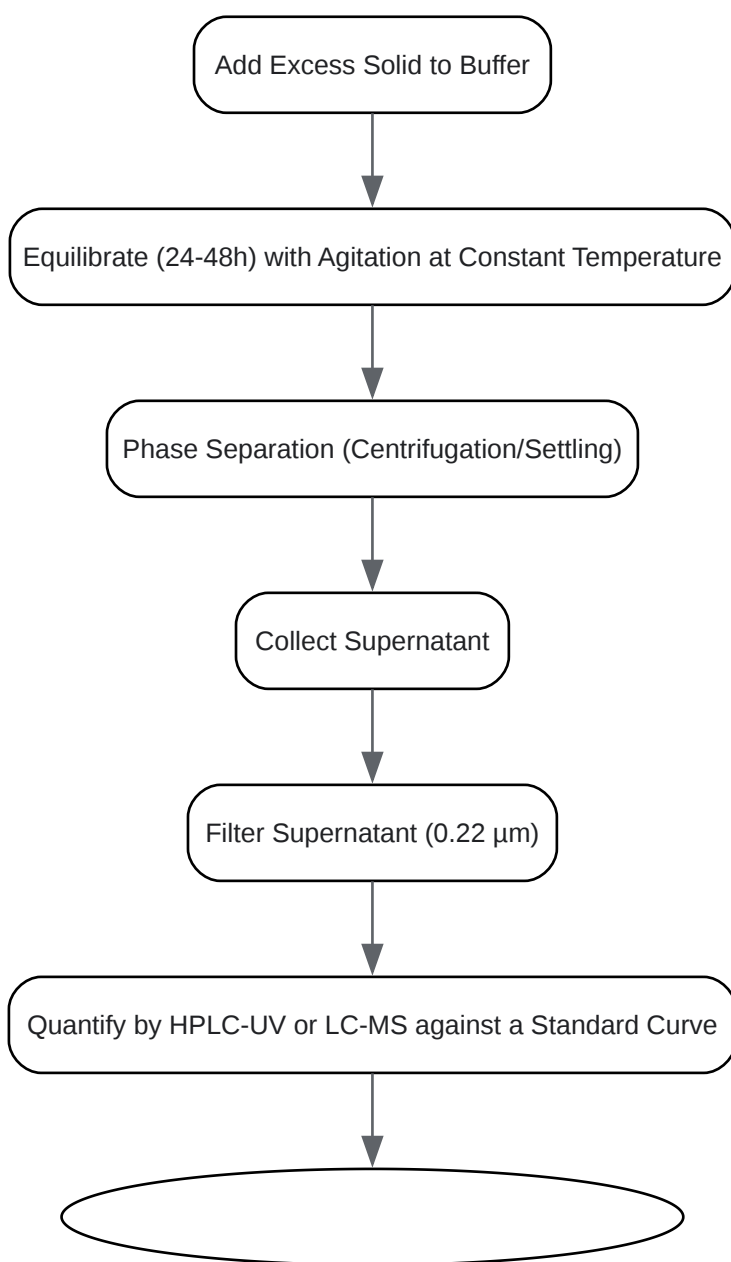
- **2-chloro-N,N-dimethylpyrimidin-5-amine**
- Dimethyl sulfoxide (DMSO), anhydrous
- Phosphate-buffered saline (PBS), pH 7.4
- 96-well microplates (polypropylene for compound storage, clear for analysis)
- Automated liquid handler or multichannel pipettes
- Plate shaker/incubator
- Plate reader (UV-Vis spectrophotometer or nephelometer)
- Solubility filter plates (e.g., Millipore MultiScreen®) or centrifugation capability[1][2]

Protocol:

- **Stock Solution Preparation:** Prepare a 10 mM stock solution of **2-chloro-N,N-dimethylpyrimidin-5-amine** in 100% DMSO.
- **Serial Dilution in DMSO (Optional but Recommended):** In a polypropylene 96-well plate, perform a serial dilution of the 10 mM stock solution to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
- **Addition to Aqueous Buffer:** Using an automated liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of each DMSO stock concentration to a corresponding well of a 96-well plate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 2%.

- Incubation: Seal the plate and incubate at room temperature (or a desired temperature, e.g., 37°C) for a defined period (typically 1-2 hours) with gentle shaking.[\[2\]](#)[\[7\]](#)
- Detection of Precipitation:
 - Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[\[2\]](#)[\[5\]](#)[\[7\]](#)
 - Direct UV Assay with Filtration: For a more quantitative measurement, filter the solutions using a solubility filter plate to remove any precipitate.[\[1\]](#)[\[2\]](#)[\[7\]](#)
- Quantification:
 - Measure the UV absorbance of the filtrate in a UV-compatible 96-well plate at the λ_{max} of **2-chloro-N,N-dimethylpyrimidin-5-amine**.
 - Construct a standard curve using known concentrations of the compound in a solution with the same final DMSO concentration to determine the concentration of the dissolved compound.

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed (for nephelometry) or the concentration measured in the filtrate after incubation.



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